3-(2,6-Dichlorobenzoyl)quinoline

Overview

Description

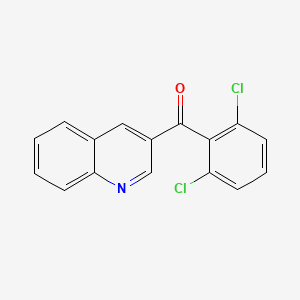

3-(2,6-Dichlorobenzoyl)quinoline is a halogenated quinoline derivative with the molecular formula C₁₆H₉Cl₂NO and a molecular weight of 302.16 g/mol. This compound features a quinoline backbone substituted at the 3-position with a 2,6-dichlorobenzoyl group, which confers unique electronic and steric properties. It is commercially available with a purity of 97% and is primarily utilized as a molecular building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorobenzoyl)quinoline typically involves the reaction of 2,6-dichlorobenzoyl chloride with quinoline under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or acetic acid, to facilitate the formation of the quinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected to ensure efficient conversion of starting materials to the desired product. The use of green chemistry principles, such as solvent-free reactions or microwave-assisted synthesis, can also be explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorobenzoyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Antiviral Activity

Quinoline derivatives, including 3-(2,6-Dichlorobenzoyl)quinoline, have been studied for their antiviral properties. Research indicates that quinoline compounds exhibit activity against several viruses, including the Zika virus and human immunodeficiency virus (HIV). These compounds can disrupt viral replication mechanisms, making them potential candidates for antiviral drug development .

Antibacterial and Antifungal Properties

The compound has demonstrated antibacterial and antifungal activities. Quinoline derivatives are known to inhibit the growth of various bacteria and fungi, which positions them as valuable agents in treating infections. For instance, structural modifications of quinolines have led to the development of potent fluoroquinolones used in clinical settings .

Anticancer Potential

Recent studies have highlighted the anticancer potential of quinoline derivatives. The unique structure of this compound allows it to interact with biological targets involved in cancer progression. This compound may inhibit tumor growth by inducing apoptosis in cancer cells .

Plant Protection

This compound has shown promise in agricultural applications as a protective agent against harmful agricultural chemicals like herbicides. It acts as an antidote to mitigate the adverse effects of these chemicals on cultivated plants . This property is crucial for developing safer agricultural practices and enhancing crop resilience.

Pest Control

The compound is also being explored for its potential use in pest control formulations. Its bioactive properties can repel or attract pests, contributing to integrated pest management strategies .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. Techniques such as asymmetric catalysis have been utilized to create more effective derivatives . The ability to modify the quinoline scaffold opens avenues for developing new compounds with improved pharmacological profiles.

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorobenzoyl)quinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease processes. For example, they can inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, leading to antibacterial effects . The compound’s structure allows it to interact with various molecular targets, disrupting normal cellular functions and exerting therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Substitution Patterns

A key structural analogue is 4-[(3,3-Dichloro-2-propen-1-yl)oxy]-2,6-dimethylquinoline (C₁₅H₁₃Cl₂NO, MW: 293.18 g/mol). While both compounds share a quinoline core, critical differences arise in substitution patterns:

- Position of substitution: 3-(2,6-Dichlorobenzoyl)quinoline has a benzoyl group at position 3, whereas the analogue features an allyloxy group at position 4 and methyl groups at positions 2 and 6 .

- Halogen placement : The former contains two chlorines on the benzoyl ring (2,6-positions), while the latter has dichlorination on an allyloxy chain.

Table 1: Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₆H₉Cl₂NO | 302.16 | 3-(2,6-dichlorobenzoyl) | Aromatic ketone, quinoline |

| 4-(3,3-Dichloroallyloxy)-2,6-dimethylquinoline | C₁₅H₁₃Cl₂NO | 293.18 | 4-(3,3-dichloroallyloxy), 2,6-methyl | Allyl ether, methyl, quinoline |

Electronic and Steric Effects

In contrast, the allyloxy group in the analogue may increase conformational flexibility but reduce aromatic stabilization. Methyl groups at positions 2 and 6 in the analogue could sterically hinder interactions at the quinoline nitrogen, altering binding affinities in biological systems .

Methodological Considerations in Structural Analysis

Crystallographic tools like SHELX and databases such as the Cambridge Structural Database (CSD) are critical for resolving and comparing molecular geometries. However, neither compound’s crystal structure is explicitly detailed in the provided evidence, highlighting a need for further experimental characterization.

Biological Activity

3-(2,6-Dichlorobenzoyl)quinoline is a synthetic compound belonging to the class of quinoline derivatives, which have been widely studied for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline ring linked to a 2,6-dichlorobenzoyl moiety. The presence of chlorine substituents enhances the compound's electronic properties, potentially influencing its biological interactions. The unique structure is crucial for its activity against various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 15.3 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 12.8 | Inhibition of cell cycle progression |

| A549 (Lung) | 18.5 | Mitochondrial dysfunction and ROS generation |

The mechanism of action involves several pathways:

- DNA Intercalation : The quinoline moiety intercalates into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism, reducing energy production in cancer cells.

- Oxidative Stress Induction : Increased levels of reactive oxygen species (ROS) have been observed following treatment, contributing to apoptosis in cancer cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies suggest it exhibits significant activity against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | High |

| Pseudomonas aeruginosa | 64 | Low |

The antimicrobial mechanism appears to involve:

- Disruption of Bacterial Cell Membranes : The compound affects membrane integrity.

- Inhibition of Key Metabolic Pathways : It interferes with essential metabolic processes in bacteria.

Case Studies

- Study on Leukemia Cells : A study conducted on HL-60 leukemia cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation. This highlights its potential as an anticancer agent.

- Evaluation Against Bacterial Strains : Another study assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and found that the compound effectively inhibited growth at concentrations comparable to standard antibiotics. This underscores its potential utility in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,6-Dichlorobenzoyl)quinoline, and how are intermediates validated?

- Methodological Answer : A typical synthesis involves coupling 2,6-dichlorobenzoyl chloride with quinoline derivatives under nucleophilic acyl substitution conditions. For example, intermediates like 8-[3-[N-(2-aminoethyl)-N-methylcarbamoyl]-2,6-dichlorobenzyloxy]-2-methylquinoline can be reacted with 4-(methylcarbamoyl)benzoic acid (CAS 23754-45-2) using palladium catalysts (e.g., PdCl₂(PPh₃)₂) in DMF with K₂CO₃ as a base . Validation includes LC-MS for molecular weight confirmation and NMR (¹H/¹³C) to verify regioselectivity and purity.

Q. How is X-ray crystallography employed to determine the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used, with refinement via SHELXL . The Cambridge Structural Database (CSD) provides reference data for bond lengths/angles, enabling comparison with newly synthesized crystals. For example, the CSD contains over 250,000 small-molecule structures, which aids in validating torsion angles and hydrogen bonding patterns specific to dichlorobenzoyl-quinoline hybrids .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹).

- NMR : ¹H NMR resolves aromatic proton splitting patterns (e.g., para-substituted dichlorophenyl groups), while ¹³C NMR confirms quinolone ring carbons and benzoyl chloride-derived carbonyl carbons.

- High-resolution MS : Validates molecular formula (e.g., C₁₆H₁₀Cl₂NO via ESI⁺).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., unexpected NOE correlations in NMR) may arise from conformational flexibility or crystal packing effects. Use DFT calculations (e.g., Gaussian 09) to model energetically favorable conformers and compare with SCXRD data . Cross-validate with dynamic NMR experiments at variable temperatures to detect rotational barriers in the benzoyl-quinoline linkage .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Molecular electrostatic potential (MEP) maps generated via Gaussian can identify electrophilic sites (e.g., the carbonyl carbon). Fukui indices (calculated using DFT) quantify susceptibility to nucleophilic attack. Pair these with molecular dynamics simulations (e.g., GROMACS) to model solvent effects on reaction pathways .

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?

- Methodological Answer : Use design of experiments (DoE) to systematically vary parameters:

- Catalyst loading : Optimize Pd catalyst (e.g., 0.5–5 mol% Pd(OAc)₂) to balance cost and efficiency.

- Solvent polarity : Test DMF vs. THF for solubility and reaction rate.

- Temperature : Monitor via in-situ FT-IR to identify ideal kinetic regimes (e.g., 80–120°C).

Post-reaction, employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for purification .

Q. What are the best practices for analyzing biological activity while minimizing assay interference from residual solvents?

- Methodological Answer : After synthesis, rigorously purify the compound via preparative HPLC (C18 column, acetonitrile/water gradient). Confirm solvent removal via GC-MS. For cell-based assays, perform cytotoxicity controls (e.g., MTT assay) at each step to isolate solvent effects from compound activity .

Properties

IUPAC Name |

(2,6-dichlorophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-12-5-3-6-13(18)15(12)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYUIHSOXUIDRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901264567 | |

| Record name | (2,6-Dichlorophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187171-87-4 | |

| Record name | (2,6-Dichlorophenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dichlorophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.